molecular formula C14H12F3NO2S B5600961 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B5600961
M. Wt: 315.31 g/mol
InChI Key: MZPBTYRBUIFHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a methanesulfonamide group, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:

C6H5NH2+CF3SO2ClC6H5N(SO2CF3)2\text{C}_6\text{H}_5\text{NH}_2 + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{N(SO}_2\text{CF}_3\text{)}_2 C6​H5​NH2​+CF3​SO2​Cl→C6​H5​N(SO2​CF3​)2​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maintain the quality and consistency of the product. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, especially in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-bis(trifluoromethanesulfonimide)
  • N-methyl-bis(trifluoromethyl)sulfonimide
  • N-phenyl-trifluoromethanesulfonimide

Uniqueness

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)18-21(19,20)10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPBTYRBUIFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.